5,6-Dichloro-3-iminoisoindolin-1-one
CAS No.: 35190-38-6
Cat. No.: VC2509370
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35190-38-6 |
|---|---|
| Molecular Formula | C8H4Cl2N2O |
| Molecular Weight | 215.03 g/mol |
| IUPAC Name | 3-amino-5,6-dichloroisoindol-1-one |
| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |
| Standard InChI Key | NOFJASWEFDKODU-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)N=C2N |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)N=C2N |
Introduction
5,6-Dichloro-3-iminoisoindolin-1-one is a chemical compound with the molecular formula and CAS number 35190-38-6. It is characterized by an isoindolinone core substituted with two chlorine atoms at the 5th and 6th positions and an imino group at the 3rd position. This unique structural configuration makes it a versatile compound in synthetic chemistry, biological research, and industrial applications.
Synthesis
3.1 Laboratory Synthesis
The synthesis of 5,6-Dichloro-3-iminoisoindolin-1-one typically involves:
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Reacting phthalonitriles with diethylamine.
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Utilizing metal salts such as zinc chloride or cadmium chloride as catalysts.
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Performing the reaction in solvents like n-butanol or under solvent-free conditions.
Reaction Example:
3.2 Industrial Production
Large-scale synthesis employs continuous flow reactors for enhanced yield and purity. Advanced purification techniques like crystallization and chromatography are used to isolate the compound efficiently.
Chemical Reactions
4.1 Types of Reactions
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Oxidation: Converts the imino group into other functional groups.
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Example: Using potassium permanganate.
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Reduction: Reduces the imino group to an amine group.
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Example: Sodium borohydride as a reducing agent.
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Substitution: Replaces chlorine atoms with nucleophiles.
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Example: Reaction with amines or thiols.
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4.2 Major Products
These reactions yield derivatives with modified functional groups, expanding the compound's applicability in various fields.
Applications
5.1 Chemistry
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Used as a building block for synthesizing complex organic molecules.
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Serves as a model compound for studying reaction mechanisms.
5.2 Biology
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Explored for its potential in drug discovery due to its ability to interact with enzymes via hydrogen bonding (imino group) and halogen bonding (chlorine atoms).
5.3 Industry
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Utilized in producing dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The biological activity of 5,6-Dichloro-3-iminoisoindolin-1-one is attributed to:
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Hydrogen Bonding: The imino group interacts with enzyme active sites, potentially inhibiting enzymatic activity.
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Halogen Bonding: Chlorine atoms stabilize interactions with target molecules.
These interactions make it a promising candidate for developing enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| N-Isoindoline-1,3-dione | Lacks chlorine atoms and imino group |
| Phthalonitrile derivatives | Different substituents on the aromatic ring |
The presence of both chlorine atoms and an imino group uniquely enhances the reactivity and biological activity of 5,6-Dichloro-3-iminoisoindolin-1-one.
Research Findings
Recent studies highlight its potential in:
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Medicinal Chemistry: Investigated for enzyme inhibition and receptor modulation.
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Material Science: Used in synthesizing advanced materials like dyes and pigments.
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Synthetic Chemistry: Acts as a precursor for various functionalized derivatives.
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